molecular formula C14H12ClN3O3 B1200874 METHYL 2-({[(5-CHLORO-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE

METHYL 2-({[(5-CHLORO-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE

Cat. No.: B1200874
M. Wt: 305.71 g/mol
InChI Key: JQZQAGGMWIDIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({[(5-chloro-2-pyridyl)amino]carbonyl}amino)benzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and an amide linkage to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[(5-chloro-2-pyridyl)amino]carbonyl}amino)benzoate typically involves the reaction of 5-chloro-2-aminopyridine with methyl 2-isocyanatobenzoate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques can further enhance the scalability and economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(5-chloro-2-pyridyl)amino]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-({[(5-chloro-2-pyridyl)amino]carbonyl}amino)benzoate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-({[(5-chloro-2-pyridyl)amino]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-({[(5-chloro-2-pyridyl)amino]carbonyl}amino)benzoate: shares structural similarities with other pyridine and benzoate derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyridine and benzoate moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H12ClN3O3

Molecular Weight

305.71 g/mol

IUPAC Name

methyl 2-[(5-chloropyridin-2-yl)carbamoylamino]benzoate

InChI

InChI=1S/C14H12ClN3O3/c1-21-13(19)10-4-2-3-5-11(10)17-14(20)18-12-7-6-9(15)8-16-12/h2-8H,1H3,(H2,16,17,18,20)

InChI Key

JQZQAGGMWIDIOI-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC2=NC=C(C=C2)Cl

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC2=NC=C(C=C2)Cl

solubility

45.9 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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